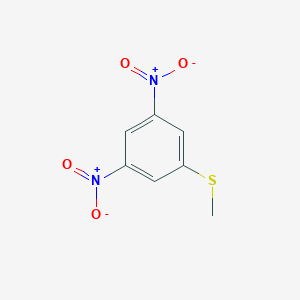![molecular formula C24H18N4O3S B289984 12-acetyl-13-(4-methoxyphenyl)-11-methyl-5-phenyl-8-thia-3,4,5,10-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one](/img/structure/B289984.png)
12-acetyl-13-(4-methoxyphenyl)-11-methyl-5-phenyl-8-thia-3,4,5,10-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-acetyl-9-(4-methoxyphenyl)-7-methyl-3-phenylpyrido[3’,2’:4,5]thieno[3,2-d][1,2,3]triazin-4(3H)-one is a complex organic compound that belongs to the class of pyrido[3’,2’:4,5]thieno[3,2-d][1,2,3]triazin-4(3H)-ones This compound is characterized by its unique structure, which includes a pyridine ring fused with a thieno ring and a triazine ring
Méthodes De Préparation
The synthesis of 8-acetyl-9-(4-methoxyphenyl)-7-methyl-3-phenylpyrido[3’,2’:4,5]thieno[3,2-d][1,2,3]triazin-4(3H)-one involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the Pyridine Ring: The initial step involves the formation of the pyridine ring through a cyclization reaction. This can be achieved using a suitable precursor such as 2-aminopyridine and a suitable electrophile.
Formation of the Thieno Ring: The thieno ring is then introduced through a cyclization reaction involving a suitable sulfur-containing reagent.
Formation of the Triazine Ring: The triazine ring is formed through a cyclization reaction involving a suitable nitrogen-containing reagent.
Introduction of Functional Groups:
Industrial production methods for this compound may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and purity.
Analyse Des Réactions Chimiques
8-acetyl-9-(4-methoxyphenyl)-7-methyl-3-phenylpyrido[3’,2’:4,5]thieno[3,2-d][1,2,3]triazin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from these reactions include oxidized derivatives of the compound.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride. The major products formed from these reactions include reduced derivatives of the compound.
Substitution: The compound can undergo substitution reactions, where one or more functional groups are replaced by other groups. Common reagents used in these reactions include halogens, alkylating agents, and acylating agents.
Applications De Recherche Scientifique
8-acetyl-9-(4-methoxyphenyl)-7-methyl-3-phenylpyrido[3’,2’:4,5]thieno[3,2-d][1,2,3]triazin-4(3H)-one has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of other complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Medicine: The compound is being investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, and neuroprotective activities.
Industry: The compound is used in the development of new materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.
Mécanisme D'action
The mechanism of action of 8-acetyl-9-(4-methoxyphenyl)-7-methyl-3-phenylpyrido[3’,2’:4,5]thieno[3,2-d][1,2,3]triazin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and modulate signaling pathways, leading to its observed biological effects. For example, it may inhibit the activity of specific kinases or phosphatases, thereby affecting cellular processes such as proliferation, apoptosis, and inflammation.
Comparaison Avec Des Composés Similaires
8-acetyl-9-(4-methoxyphenyl)-7-methyl-3-phenylpyrido[3’,2’:4,5]thieno[3,2-d][1,2,3]triazin-4(3H)-one can be compared with other similar compounds, such as:
Triazole-Pyrimidine Hybrids: These compounds share a similar triazine ring structure and have been studied for their neuroprotective and anti-inflammatory properties.
Benzo[4,5]thieno[2,3-b]pyridine Derivatives: These compounds have a similar thieno ring structure and are used as host materials for organic light-emitting diodes.
Propriétés
Formule moléculaire |
C24H18N4O3S |
|---|---|
Poids moléculaire |
442.5 g/mol |
Nom IUPAC |
12-acetyl-13-(4-methoxyphenyl)-11-methyl-5-phenyl-8-thia-3,4,5,10-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one |
InChI |
InChI=1S/C24H18N4O3S/c1-13-18(14(2)29)19(15-9-11-17(31-3)12-10-15)20-21-22(32-23(20)25-13)24(30)28(27-26-21)16-7-5-4-6-8-16/h4-12H,1-3H3 |
Clé InChI |
LHGSSIPMIXPGIL-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C2C3=C(C(=O)N(N=N3)C4=CC=CC=C4)SC2=N1)C5=CC=C(C=C5)OC)C(=O)C |
SMILES canonique |
CC1=C(C(=C2C3=C(C(=O)N(N=N3)C4=CC=CC=C4)SC2=N1)C5=CC=C(C=C5)OC)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl N-[2-(2-bromo-4,5-dimethoxyphenyl)ethyl]carbamate](/img/structure/B289902.png)

![Dimethyl 2-{[5-(acetylamino)-2-aminophenyl]sulfanyl}-3-methylsuccinate](/img/structure/B289905.png)



![N,14,15-triphenyl-10-thia-2,8,12,13-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),3,5,7,11,13,15-heptaen-7-amine](/img/structure/B289913.png)
![1-[5-amino-13-(4-chlorophenyl)-6-imino-11-methyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-12-yl]ethanone](/img/structure/B289914.png)
![1-[11-(4-chlorophenyl)-4,13-dimethyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10,12,14-heptaen-12-yl]ethanone](/img/structure/B289915.png)
![1-[11-(4-methoxyphenyl)-4,13-dimethyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10,12,14-heptaen-12-yl]ethanone](/img/structure/B289916.png)
![13-phenyl-5-pyridin-2-yl-11-thiophen-2-yl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B289917.png)
![14-(4-acetylphenyl)-9-(4-chlorophenyl)-17-thia-2,12,13,14-tetrazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11(16),12-pentaen-15-one](/img/structure/B289919.png)
![1-[11-(4-methoxyphenyl)-13-methyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10,12,14-heptaen-12-yl]ethanone](/img/structure/B289920.png)
![4-phenyl-11-thiophen-2-yl-13-(trifluoromethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-6-one](/img/structure/B289923.png)
